

# 6-Bromo-2,3-dihydrobenzofuran CAS number and molecular weight

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## Compound of Interest

Compound Name: **6-Bromo-2,3-dihydrobenzofuran**

Cat. No.: **B067905**

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## An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**6-Bromo-2,3-dihydrobenzofuran** is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its chemical structure, featuring a dihydrobenzofuran core with a bromine substituent, allows for versatile functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the key chemical properties, synthetic methodologies, and potential applications of **6-Bromo-2,3-dihydrobenzofuran**, with a focus on its role in the development of novel therapeutic agents.

### Core Compound Properties

This section details the fundamental physicochemical properties of **6-Bromo-2,3-dihydrobenzofuran**.

Property	Value	Reference
CAS Number	189035-22-1	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	<a href="#">[1]</a>
Molecular Weight	199.04 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	

## Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of **6-Bromo-2,3-dihydrobenzofuran**. While specific spectra for this exact compound are not readily available in the public domain, typical chemical shifts and patterns for similar 2,3-dihydrobenzofuran structures can be inferred.

### <sup>1</sup>H NMR Spectroscopy (Predicted):

- Aromatic protons would appear in the range of  $\delta$  7.0-7.5 ppm.
- The two methylene groups of the dihydrofuran ring would exhibit signals around  $\delta$  3.2 ppm (-OCH<sub>2</sub>-) and  $\delta$  4.6 ppm (-Ar-CH<sub>2</sub>-), often as triplets.

### <sup>13</sup>C NMR Spectroscopy (Predicted):

- Aromatic carbons would resonate in the region of  $\delta$  110-160 ppm.
- The methylene carbons of the dihydrofuran ring would be expected around  $\delta$  29 ppm (-Ar-CH<sub>2</sub>-) and  $\delta$  71 ppm (-OCH<sub>2</sub>-).

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-2,3-dihydrobenzofuran** is not widely published, a general synthetic approach involves the reaction

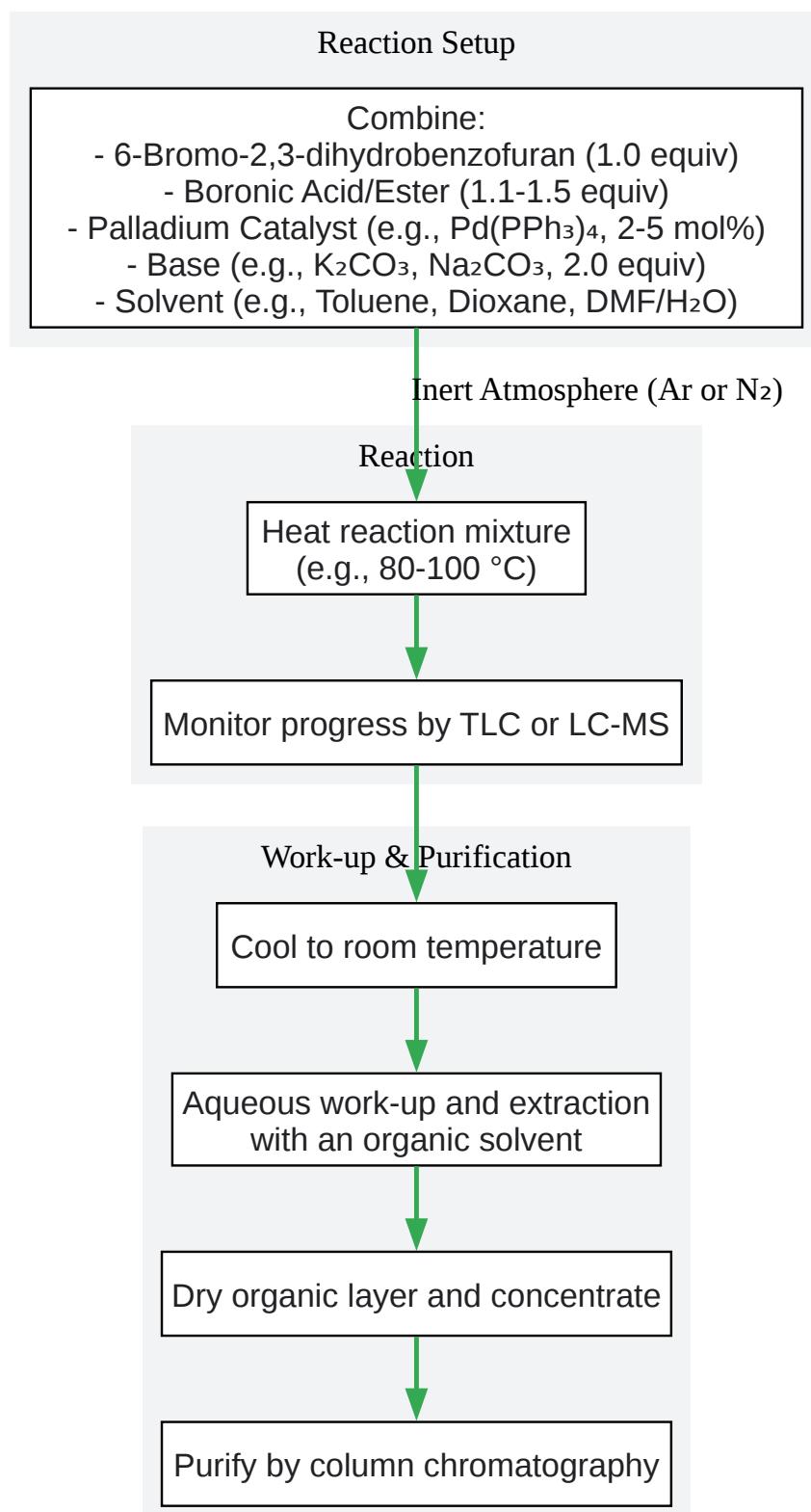
of a Grignard reagent with 2,6-dichlorobenzonitrile in an intramolecular fashion. The resulting enolate is then treated with an aryllithium reagent to introduce the bromine atom.[\[1\]](#)

The bromine atom on the aromatic ring of **6-Bromo-2,3-dihydrobenzofuran** makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. **6-Bromo-2,3-dihydrobenzofuran** can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents.

Experimental Workflow: General Suzuki-Miyaura Coupling

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Caption: General workflow for a Suzuki-Miyaura coupling reaction involving an aryl bromide.

## Heck Coupling

The Heck reaction allows for the vinylation of aryl halides. **6-Bromo-2,3-dihydrobenzofuran** can react with various alkenes to introduce a vinyl group at the 6-position.

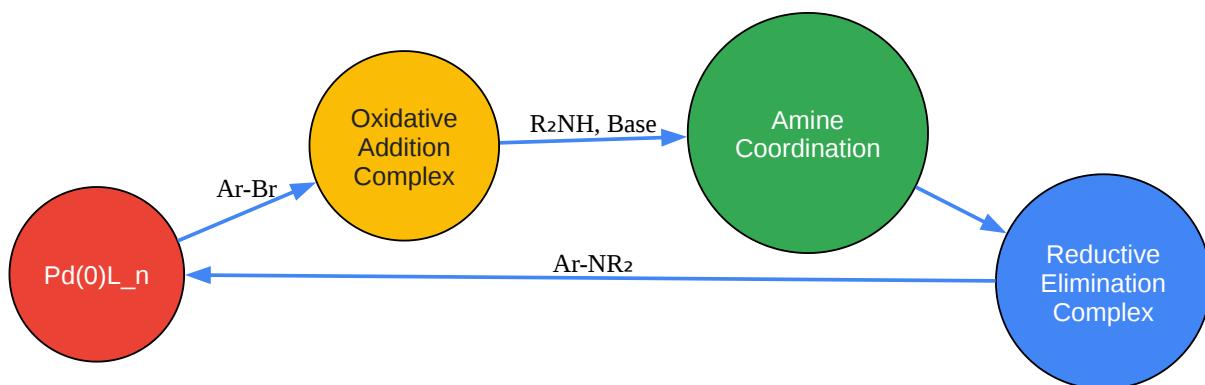
### Experimental Protocol: General Heck Coupling

- Reaction Setup: In a Schlenk flask, combine **6-Bromo-2,3-dihydrobenzofuran** (1.0 equiv), the desired alkene (1.1-1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ , 1-5 mol%), a phosphine ligand (e.g.,  $\text{PPh}_3$ , 2-10 mol%), and a base (e.g.,  $\text{Et}_3\text{N}$ ,  $\text{K}_2\text{CO}_3$ , 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
- Execution: Degas the mixture and heat under an inert atmosphere at 80-140 °C until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography.

## Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds. **6-Bromo-2,3-dihydrobenzofuran** can be coupled with a wide range of primary or secondary amines to synthesize 6-amino-2,3-dihydrobenzofuran derivatives.

### Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

## Biological and Medicinal Significance

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological data for **6-Bromo-2,3-dihydrobenzofuran** is limited, its derivatives have shown significant potential in drug discovery.

- Endothelin Receptor Antagonism: **6-Bromo-2,3-dihydrobenzofuran** has been identified as a key intermediate in the synthesis of endothelin receptor antagonists. These antagonists have potential applications in the treatment of cardiovascular diseases.[\[1\]](#)
- BET Inhibitors: Derivatives of 2,3-dihydrobenzofuran have been developed as potent and selective inhibitors of the second bromodomain (BD2) of the bromo and extra-terminal domain (BET) family of proteins. BET inhibitors are a promising class of anti-cancer and anti-inflammatory agents.
- Antimicrobial and Anticancer Activities: The broader class of benzofuran and dihydrobenzofuran derivatives has been extensively studied for antimicrobial and anticancer properties. The introduction of a bromine atom can often enhance the biological activity of a molecule.

## Conclusion

**6-Bromo-2,3-dihydrobenzofuran** is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo a variety of cross-coupling reactions provides a straightforward route to a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The established biological importance of the dihydrobenzofuran core suggests that novel compounds derived from this bromo-substituted precursor will continue to be of significant interest to researchers and drug development professionals. Further investigation into the direct biological activities of **6-Bromo-2,3-dihydrobenzofuran** and its simple derivatives is warranted to fully explore its therapeutic potential.

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## References

- 1. 6-Bromo-2,3-dihydrobenzofuran | 189035-22-1 | PHA03522 [biosynth.com]
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